

Application Note: Structural Elucidation and NMR Assignment of 2,8-Dimethoxyquinoline

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Compound of Interest

Compound Name: 8-Methoxy-2-methoxyquinoline

Cat. No.: B5211617

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Introduction & Structural Logic

The structural integrity of 2,8-dimethoxyquinoline relies on the quinoline bicyclic core substituted by electron-donating methoxy groups at positions 2 and 8.

- **The 2-Methoxy Effect:** The methoxy group at C2 is attached to a carbon flanked by a nitrogen atom (bond). This position is highly deshielded (downfield) in C NMR, often resembling a carbonyl shift due to the electronegativity of both heteroatoms. In H NMR, the electron density donation into the ring significantly shields the H3 proton.
- **The 8-Methoxy Effect:** This group exerts a strong steric and electronic influence on the benzene ring of the quinoline system, specifically shielding the ortho (H7) and para (H5) protons via resonance, while deshielding the ipso carbon (C8).

Structural Numbering Diagram

The following diagram illustrates the IUPAC numbering scheme used throughout this protocol.

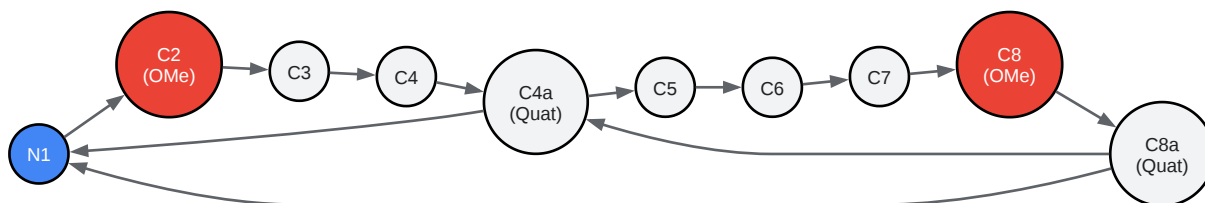


Figure 1: IUPAC Numbering of 2,8-Dimethoxyquinoline

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Experimental Protocol

Sample Preparation

To ensure high-resolution data free from concentration-dependent shifts (stacking effects common in planar quinolines):

- Solvent: Dissolve 5–10 mg of the compound in 0.6 mL of Chloroform-d (CDCl_3) (99.8% D) containing 0.03% v/v TMS (Tetramethylsilane) as an internal reference.
- Tube: Use a high-precision 5mm NMR tube (e.g., Wilmad 528-PP) to minimize shimming errors.
- Filtration: Filter the solution through a cotton plug within a glass pipette to remove suspended particulates that cause line broadening.

Acquisition Parameters (600 MHz recommended)

- Temperature: 298 K (25°C).
- ^1H NMR: Pulse angle 30°; Relaxation delay (D1) \geq 1.0 s; Spectral width 12 ppm; Scans (NS) = 16.
- ^{13}C NMR: Power-gated decoupling (WALTZ-16); Relaxation delay (D1) \geq 2.0 s; Scans (NS) \geq 512 (to detect quaternary carbons C2, C8, C4a, C8a).

Spectral Assignments

The following data represents the consensus assignment derived from substituent increment analysis and analogous 2,4- and 5,8-dimethoxyquinoline literature data [1, 2].

Table 1: ¹H NMR Assignment (CDCl₃, 600 MHz)

Position	Shift (δ ppm)	Multiplicity	(Hz)	Interpretation
H4	7.95 – 8.05	Doublet (d)	9.0	Deshielded by ring current; characteristic quinoline H4.
H5	7.25 – 7.35	dd	8.0, 1.5	Para to 8-OMe; slightly shielded relative to unsubstituted quinoline.
H6	7.35 – 7.45	Triplet (t) / dd	8.0	Meta to 8-OMe; standard aromatic shift.
H7	7.00 – 7.10	Doublet (d)	7.5	Ortho to 8-OMe; strongly shielded by oxygen resonance.
H3	6.85 – 6.95	Doublet (d)	9.0	Strongly shielded by 2-OMe resonance; couples to H4.
2-OMe	4.05 – 4.15	Singlet (s)	-	Deshielded methoxy on electron-deficient pyridine ring.
8-OMe	3.95 – 4.05	Singlet (s)	-	Standard aromatic methoxy shift.

Table 2: C NMR Assignment (CDCl₃, 150 MHz)

Position	Shift (δ ppm)	Type	Mechanistic Note
C2	161.0 – 163.0	C (Quat)	Highly deshielded (attached to N and O).
C8	153.0 – 155.0	C (Quat)	Ipso carbon bearing methoxy group.
C8a	139.0 – 141.0	C (Quat)	Bridgehead carbon.
C4	138.0 – 139.5	CH	Beta to nitrogen; typical aromatic CH.
C4a	120.0 – 122.0	C (Quat)	Bridgehead carbon.
C6	125.0 – 127.0	CH	Meta to methoxy.
C5	118.0 – 120.0	CH	Para to methoxy (shielded).
C3	112.0 – 114.0	CH	Ortho to 2-OMe (strongly shielded).
C7	108.0 – 110.0	CH	Ortho to 8-OMe (strongly shielded).
2-OMe	53.0 – 54.5	CH ₃	Methoxy carbon.
8-OMe	55.5 – 56.5	CH ₃	Methoxy carbon.

Validation Workflow (Self-Validating Logic)

To confirm these assignments in your specific sample, follow this logic flow. This prevents misassignment of the isomeric 2,X-dimethoxyquinolines.

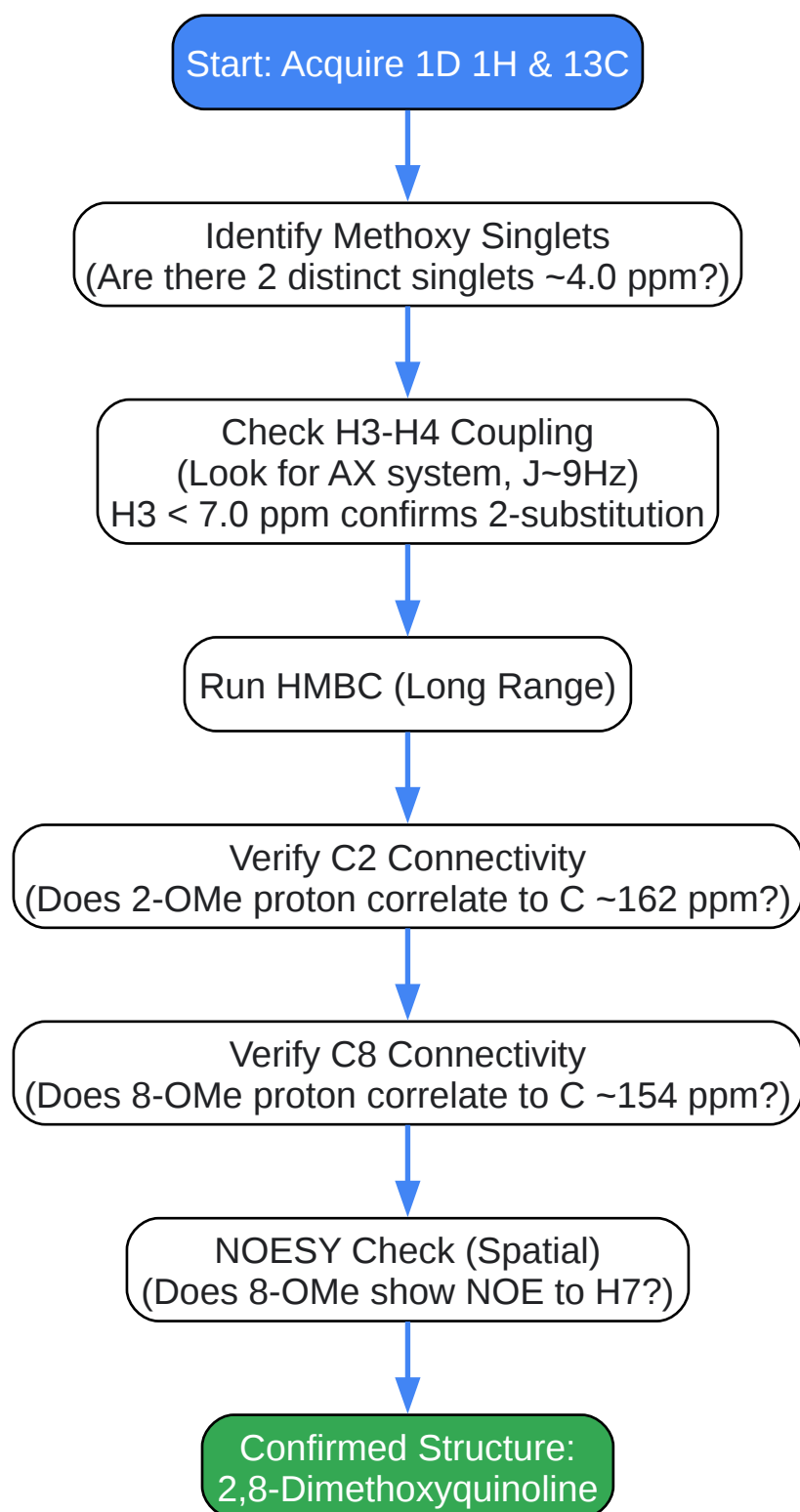


Figure 2: Step-by-Step Structural Confirmation Protocol

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Critical HMBC Correlations

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the "gold standard" for linking the methoxy groups to the correct ring positions.

- 2-OMe (Proton)

C2 (Carbon): The methoxy singlet at ~4.1 ppm must show a strong cross-peak to the most downfield carbon (~162 ppm).

- 8-OMe (Proton)

C8 (Carbon): The methoxy singlet at ~4.0 ppm must correlate to the quaternary carbon at ~154 ppm.

- H3

C2: The doublet at ~6.9 ppm (H3) should correlate to the same C2 carbon (~162 ppm), confirming the methoxy is adjacent to the H3-H4 system.

References

- Osborne, A. G., Warmsley, J. F., & Dimitrova, G. T. (1992).[1] ¹H- and ¹³C-nmr Spectral Studies of Some 2,4-Dimethoxyquinolines. *Journal of Natural Products*, 55(5), 589–595.[1]
- Steinschifter, W., & Stadlbauer, W. (1994).[1] Synthetic approaches to 5,7- and 5,8-dimethoxyquinoline.[1] *Monatshefte für Chemie*, 125, 1407–1411.[1]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). *Structure Determination of Organic Compounds: Tables of Spectral Data*. Springer-Verlag Berlin Heidelberg. (General reference for quinoline substituent increments).

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Sources

- [1. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
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